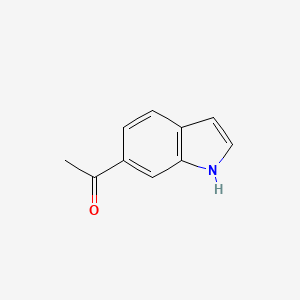

1-(1H-indol-6-yl)ethanone

Beschreibung

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Drug Discovery

The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in successful drug molecules. mdpi.com Its structural versatility and ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets are key to its success. mdpi.com The indole ring system is a core component of many natural and synthetic compounds with significant biological activities. derpharmachemica.com

Indole derivatives have demonstrated efficacy in a multitude of therapeutic areas, including:

Anticancer: Many indole-based compounds have shown the ability to inhibit the proliferation of cancer cells and combat drug-resistant strains. nih.govnih.gov

Antimicrobial: The indole scaffold is found in compounds that exhibit potent activity against various pathogens, including drug-resistant bacteria. nih.gov

Anti-inflammatory: Indole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

Neurodegenerative Diseases: The indole core is central to the function of neurotransmitters like serotonin (B10506) and is a key component in drugs targeting the central nervous system. derpharmachemica.comnih.gov

The ability to substitute at various positions on the indole ring allows chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to the development of safer and more effective drugs. nih.gov

Overview of 1-(1H-indol-6-yl)ethanone within Indole Derivatives Research

This compound, also known as 6-acetylindole, is an organic molecule with the chemical formula C10H9NO. smolecule.comnih.gov It features an indole ring with an acetyl group attached at the 6-position of the benzene (B151609) ring. This specific substitution pattern influences its chemical reactivity and biological activity. smolecule.com While research on this particular compound is more limited compared to some other indole derivatives, its availability from chemical suppliers suggests its utility in scientific research. smolecule.com

The presence of the indole ring suggests the potential for this compound to interact with biological systems. smolecule.com It serves as a valuable starting material and intermediate for the synthesis of more complex indole derivatives. For instance, it can be a precursor for compounds investigated as potential inhibitors of enzymes like CBP/EP300 bromodomains, which are therapeutic targets for castration-resistant prostate cancer. nih.gov The chemical reactivity of the ethanone (B97240) group, which can undergo oxidation, reduction, and substitution reactions, further enhances its utility as a building block in medicinal chemistry. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C10H9NO | nih.govchemscene.com |

| Molecular Weight | 159.18 g/mol | nih.gov |

| CAS Number | 81223-73-6 | nih.govchemscene.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 6-Acetylindole | nih.gov |

Further investigation into the biological activities and potential applications of this compound and its derivatives is an active area of research, with the potential to yield novel therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKLQSCKJWWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513132 | |

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81223-73-6 | |

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 1 1h Indol 6 Yl Ethanone and Its Derivatives

Anticancer and Antineoplastic Potential

Derivatives of the 1-(1H-indol-yl)ethanone scaffold have emerged as a promising class of compounds in oncology research. Their therapeutic potential stems from their ability to modulate fundamental cellular processes involved in cancer progression, such as proliferation and programmed cell death, and to interact with specific molecular targets within oncogenic signaling pathways.

Cellular Proliferation and Apoptosis Modulation

A significant body of research has demonstrated the potent anti-proliferative activity of indole (B1671886) derivatives against a variety of human cancer cell lines. Certain indole-aryl amide derivatives have shown good activity against colon (HT29), cervical (HeLa), breast (MCF7), and prostate (PC-3) cancer cells. Further investigation into the mechanisms of action revealed that these compounds can induce cell cycle arrest and promote apoptosis, the process of programmed cell death that is often dysregulated in cancer.

Specifically, an ester derivative of a 1-(1H-indol-1-yl)ethanone compound, known as 29h, has been shown to markedly inhibit the growth of several prostate cancer cell lines, including LNCaP, 22Rv1, and the castration-resistant C4-2B line. nih.gov Similarly, other studies have identified indole derivatives that exhibit high cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. mdpi.com For instance, bromine-substituted 1H-indole-2,3-dione derivatives have been identified as potent antiproliferative compounds, with studies showing they induce different cell death mechanisms in HeLa cells. researchgate.net

| Compound Class | Cancer Cell Line | Activity | Reference |

| Indole-aryl amides | HT29 (Colon), HeLa (Cervical), MCF7 (Breast), PC-3 (Prostate) | Anti-proliferative, induce apoptosis | |

| Compound 29h | LNCaP, 22Rv1, C4-2B (Prostate) | Growth inhibition | nih.gov |

| Indole-6-carboxylate ester derivatives | HepG2 (Liver), HCT-116 (Colon), A549 (Lung) | Anti-proliferative | mdpi.com |

| Bromine-substituted 1H-indole-2,3-dione derivative (4c) | HeLa (Cervical) | Potent antiproliferative | researchgate.net |

Specific Molecular Targets in Oncological Pathways (e.g., CBP/EP300 Bromodomain Inhibition)

Beyond general cytotoxic effects, research has focused on identifying specific molecular targets of 1-(1H-indol-yl)ethanone derivatives. A particularly important target is the bromodomain of the CREB-binding protein (CBP) and its homolog EP300. nih.gov These proteins are transcriptional co-activators that play a crucial role in regulating the expression of genes involved in cell growth and proliferation, including key oncogenes. nih.gov The bromodomain is a protein module that recognizes acetylated lysine (B10760008) residues on histones, thereby tethering the transcriptional machinery to chromatin.

Scientists have identified and optimized 1-(1H-indol-1-yl)ethanone derivatives as potent and selective inhibitors of the CBP/EP300 bromodomain. nih.gov By blocking the bromodomain, these inhibitors prevent CBP/EP300 from binding to acetylated histones, which in turn disrupts the transcription of cancer-driving genes. nih.govmdpi.com For example, in castration-resistant prostate cancer cells, the inhibitor 29h was found to suppress the mRNA expression of the full-length androgen receptor (AR-FL) and its target genes. nih.gov This targeted inhibition makes these compounds promising candidates for therapies aimed at overcoming resistance to conventional treatments. nih.gov

| Compound | Target | Activity (IC₅₀) | Selectivity | Reference |

| 32h | CBP Bromodomain | 0.037 µM | High selectivity for CBP/EP300 over other bromodomains | nih.gov |

| CCS1477 (inobrodib) | EP300/CBP Bromodomain | Potent and selective inhibitor | N/A | mdpi.com |

Central Nervous System Activities

The indole scaffold is also a key feature of many neurotransmitters and CNS-active drugs. Consequently, derivatives of 1-(1H-indol-yl)ethanone have been explored for their potential to modulate various neuroreceptors, including those for serotonin (B10506), glutamate (B1630785), and dopamine (B1211576).

Serotonin Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are critical targets for drugs treating a range of psychiatric and neurological disorders. nih.gov Indole derivatives have been studied extensively as ligands for these receptors. The interaction typically involves a salt bridge formation between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov The indole moiety itself often inserts deep into a hydrophobic region of the receptor. nih.gov

Specifically, derivatives have been identified as potent ligands for both 5-HT1A and 5-HT2A receptors. nih.gov Agonism at the 5-HT1A receptor is a feature of some anxiolytic and antidepressant medications, while antagonism at the 5-HT2A receptor is a key mechanism for atypical antipsychotics. nih.gov Research has shown that modifications to the indole ring, such as halogenation, can significantly influence a compound's affinity and selectivity for different 5-HT receptor subtypes. For example, certain aplysinopsin derivatives containing a dichloro-1H-indole moiety show high selectivity for the 5-HT2C receptor over the 5-HT1A and 5-HT2A subtypes.

N-methyl-D-aspartate (NMDA) Receptor Modulation, including GluN2B Subunit

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, is fundamental to excitatory neurotransmission and synaptic plasticity in the brain. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. The NMDA receptor is a heterotetrameric complex, and the specific subunit composition dictates its functional properties. The GluN2B subunit, in particular, has been a major target for therapeutic intervention.

A series of 3-substituted 1H-indole derivatives have been identified as potent and selective antagonists for the GluN2B subunit. These compounds act as negative allosteric modulators, binding to a site at the interface between the GluN1 and GluN2B subunits. This modulation reduces the receptor's activity without completely blocking it, which may offer a better therapeutic profile than direct channel blockers.

| Compound | Target | Binding Affinity (IC₅₀) | Reference |

| 10b ((N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone) | GluN2B-containing NMDA Receptor | 8.9 nM | |

| 35 (2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivative) | GluN2B-containing NMDA Receptor | 5.5 nM | |

| 14b (6-NHMs derivative of 2-oxoethanone) | GluN2B-containing NMDA Receptor | 63 nM |

Dopamine Receptor Agonism (e.g., D2/D3 Receptors)

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for treating conditions like Parkinson's disease and certain psychiatric disorders. Agonists at these receptors mimic the action of dopamine. While the indole nucleus is present in some dopamine receptor ligands, the scientific literature does not provide significant evidence for derivatives of 1-(1H-indol-6-yl)ethanone acting as agonists at D2 or D3 receptors. In contrast, some research on different indole-containing scaffolds has identified compounds that act as D2 receptor antagonists. nih.gov Furthermore, studies on certain indole derivatives designed as serotonin receptor ligands have found them to be devoid of significant affinity for the dopamine D2 receptor. Therefore, D2/D3 receptor agonism is not a well-documented activity for the specific this compound class of compounds based on available research.

Other Enzyme Inhibitory Profiles of this compound and its Derivatives

The indole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of numerous compounds with a wide array of biological activities. The substitution pattern on the indole ring plays a crucial role in determining the pharmacological profile of the resulting derivatives. This section focuses on the enzyme inhibitory activities of derivatives of this compound against DNA gyrase, butyrylcholinesterase, and other significant biological targets.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. While direct studies on the DNA gyrase inhibitory activity of this compound are not extensively documented in the available literature, research into structurally related indole derivatives suggests potential interactions with this enzyme.

A study focused on the synthesis of a novel series of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives revealed their potential as antibacterial agents. jmchemsci.com Molecular docking studies of these complex indole-containing ethanone (B97240) derivatives showed excellent bonding interactions with the active site of the DNA gyrase enzyme (PDB code: 1KZN). jmchemsci.com This suggests that the indole moiety, in combination with an ethanone functional group within a larger scaffold, can contribute to binding with DNA gyrase. jmchemsci.com The study highlights that DNA gyrase is a key target for antibacterial agents as its inhibition blocks DNA replication, ultimately leading to bacterial cell death. jmchemsci.com Although these findings are for more complex structures, they open an avenue for future investigations into the potential of simpler 6-acetylindole derivatives as DNA gyrase inhibitors.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132). In the progression of Alzheimer's disease, as acetylcholinesterase (AChE) levels decrease, BChE becomes more significant in regulating acetylcholine levels in the brain. researchgate.net Consequently, selective BChE inhibitors are considered a viable therapeutic strategy for managing advanced Alzheimer's disease. researchgate.netnih.gov

The indole scaffold is a known feature in a variety of cholinesterase inhibitors. nih.gov However, specific studies detailing the butyrylcholinesterase inhibitory activity of this compound or its direct derivatives are not prevalent in the current scientific literature. A broad screening of 8,998 compounds from annotated libraries for BChE inhibition identified 125 compounds that were confirmed to inhibit BChE activity, representing a diversity of structural classes. nih.gov While this study highlights the ongoing search for novel BChE inhibitors, it does not specifically mention any 6-acetylindole derivatives. nih.gov

Further research is required to determine if the this compound scaffold can be functionalized to produce potent and selective BChE inhibitors. Computational docking studies and in vitro enzymatic assays would be valuable in exploring this potential.

Interactions with Other Biological Targets

Derivatives of the 1-(1H-indol-yl)ethanone scaffold have been investigated for their interactions with a range of other important biological targets, leading to the discovery of potent inhibitors of kinases and other enzymes involved in disease pathogenesis.

CBP/EP300 Bromodomain Inhibition:

Derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog p300 (EP300). nih.gov These proteins are crucial coactivators in the regulation of gene transcription, and their bromodomains are involved in protein-protein interactions that are critical for the expression of genes driving certain cancers. nih.gov Through fragment-based virtual screening, a series of 1-(1H-indol-1-yl)ethanone derivatives were optimized, leading to the discovery of a highly potent compound with an IC50 value of 0.037 µM for the CBP bromodomain. nih.gov This compound also demonstrated high selectivity for CBP/EP300 over other bromodomain-containing proteins. nih.gov

Kinase Inhibition:

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Research into 6-substituted indolylquinolinones has led to the development of potent inhibitors of Checkpoint kinase 1 (Chek1), a key regulator of the cell cycle and a target for cancer therapy. drugbank.com By substituting at the C6 position of the indole ring, researchers were able to enhance the affinity of these compounds for the Chek1 active site, resulting in inhibitors with low nanomolar potency. drugbank.com

Furthermore, new derivatives of indole-6-carboxylate ester have been evaluated as receptor tyrosine kinase inhibitors. nih.gov Specifically, certain 1-(substituted-phenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-one derivatives have been synthesized and characterized. nih.gov These compounds, bearing a modified ethanone moiety and substitution at the 6-position of the indole ring, represent a class of molecules with potential for development as anti-cancer agents targeting receptor tyrosine kinases. nih.gov

Cyclooxygenase (COX) Inhibition:

Derivatives of 1-(1H-indol-1-yl)ethanone have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. eurekaselect.comresearchgate.net A study on novel 1-(1H-indol-1-yl)ethanone derivatives demonstrated their potential as COX-2 inhibitors with in vivo analgesic and anti-inflammatory activities. eurekaselect.comresearchgate.net Molecular docking studies suggested that these compounds could bind effectively to the COX-2 active site. tandfonline.com One of the most active compounds, 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone, showed significant anti-inflammatory and analgesic effects and was found to have favorable binding energies for both COX-1 and COX-2 in computational analyses. tandfonline.com

| Compound Class | Biological Target | Key Findings | Reported Potency (IC50) |

|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone derivatives | CBP/EP300 Bromodomain | Potent and selective inhibition. | 0.037 µM (most potent compound) nih.gov |

| 6-Substituted Indolylquinolinones | Checkpoint kinase 1 (Chek1) | Substitution at C6 of indole improves potency. | Low nanomolar drugbank.com |

| Indole-6-carboxylate ester derivatives | Receptor Tyrosine Kinases | Potential as anti-cancer agents. | N/A |

| 1-(1H-indol-1-yl)ethanone derivatives | Cyclooxygenase-2 (COX-2) | In vivo anti-inflammatory and analgesic activity. | N/A |

Structure Activity Relationship Sar Studies of 1 1h Indol 6 Yl Ethanone Analogs

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological profile of 1-(1H-indol-6-yl)ethanone analogs can be significantly altered by introducing various substituents at different positions on the indole (B1671886) scaffold. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its binding affinity to specific receptors or enzymes.

Research on related indole derivatives provides insights into how such modifications can tune biological activity. For instance, studies on 3-acetylindole (B1664109) chalcone (B49325) derivatives as anti-inflammatory agents have shown that the nature and position of substituents on an attached aromatic ring are critical for potency.

Key Research Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., -NO2, -Cl, -F) or electron-donating groups (e.g., -OH, -OCH3) on linked phenyl rings of 3-acetylindole derivatives has been shown to modulate their anti-inflammatory activity. thepharmajournal.com

Heterocyclic Modifications: Replacing or extending the acetyl group with other heterocyclic systems can lead to entirely new biological activities. For example, the reaction of 3-acetyl indole with various hydrazides can produce derivatives with significant antimicrobial and antioxidant properties.

N-Substitution on the Indole Ring: Modification at the N-1 position of the indole ring, such as N-alkylation or N-arylation, can impact the hydrogen-bonding capability of the indole N-H group, which is often a critical interaction point with biological targets.

The table below summarizes the effect of various substituents on the anti-inflammatory activity of synthesized 3-acetylindole derivatives, illustrating the principles that would apply to 6-acetylindole analogs.

| Compound ID | Substituent on Phenyl Ring | % Inhibition of Edema (Carrageenan-induced) |

| NK-1 | H | 64.28 |

| NK-2 | 4-Cl | 71.42 |

| NK-3 | 4-OH | 66.07 |

| NK-5 | 4-NO2 | 67.85 |

| NK-7 | 4-F | 73.21 |

| Data derived from a study on 3-acetylindole derivatives, demonstrating the impact of substituent modification. thepharmajournal.com |

Positional Isomerism and Activity Modulation within the Indole Ring System

While direct comparative studies across all acetylindole isomers are rare, distinct activities have been reported for different positional isomers:

1-(1H-indol-1-yl)ethanone: Derivatives of this isomer have been identified as potent and selective inhibitors of the CBP/EP300 bromodomains, which are therapeutic targets in castration-resistant prostate cancer. nih.gov

3-Acetylindole: This scaffold is well-known and has been extensively used to generate compounds with anti-inflammatory, antimicrobial, and anti-HIV activities. thepharmajournal.comresearchgate.net

6-Substituted Indoles: Research on other 6-substituted indoles, such as indole-6-carboxylic acid derivatives, has pointed towards potential applications as multi-target antiproliferative agents. researchgate.net

This clear divergence in biological targets and therapeutic applications underscores the critical role of positional isomerism. The location of the acetyl group on the benzene (B151609) ring portion of the indole (positions 4, 5, 6, 7) versus the pyrrole (B145914) ring (positions 1, 2, 3) fundamentally changes the molecule's interaction with its biological environment. For this compound, the acetyl group's placement on the benzene moiety influences the electronic distribution across the entire bicyclic system in a manner distinct from its placement on the pyrrole ring.

Conformational Analysis and its Correlation with Bioactivity

The bioactivity of a molecule is not only dependent on its structure but also on its preferred three-dimensional shape, or conformation. For this compound, a key conformational feature is the rotation around the single bond connecting the acetyl group to the indole ring. This rotation determines the orientation of the carbonyl group relative to the plane of the indole ring.

Theoretical studies on similar aryl carbonyl compounds suggest the existence of two primary planar conformers:

Syn-conformer: The carbonyl oxygen is oriented towards the C-5 position of the indole ring.

Anti-conformer: The carbonyl oxygen is oriented away from the C-5 position (towards the C-7 position).

Identification of Key Pharmacophoric Features for Receptor Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric features can be identified as:

Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat, and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a receptor binding pocket.

Hydrogen Bond Donor: The N-H group of the indole ring is a classic hydrogen bond donor, which can form a critical hydrogen bond with an acceptor group (like a carbonyl oxygen) on the protein target.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, capable of forming a hydrogen bond with a donor group (like an N-H or O-H) on the receptor.

The spatial arrangement of these three features is paramount. For example, in the development of 1-(1H-indol-1-yl)ethanone derivatives as CBP bromodomain inhibitors, a co-crystal structure revealed that the indole N-H forms a crucial hydrogen bond with a key asparagine residue (Asn1168) in the binding site. nih.gov Although this is a positional isomer, it highlights how these fundamental pharmacophoric features drive molecular recognition. A pharmacophore model for this compound would similarly map the ideal distances and angles between the hydrophobic center, the hydrogen bond donor, and the hydrogen bond acceptor to guide the discovery of new, potent ligands. researchgate.net

Computational Chemistry and Molecular Modeling in 1 1h Indol 6 Yl Ethanone Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and estimating the strength of the interaction, or binding affinity. While specific docking studies exclusively for 1-(1H-indol-6-yl)ethanone are not extensively documented in publicly available literature, research on its isomers and derivatives provides a strong precedent for its potential applications.

For instance, computational studies on derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have successfully identified their potential as inhibitors for specific enzymes. Molecular docking analyses of these compounds have been performed against targets like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.neteurekaselect.com These simulations revealed key binding interactions within the enzyme's active site, helping to explain the compounds' anti-inflammatory and analgesic activities. researchgate.net

Similarly, derivatives of 1-(1H-indol-1-yl)ethanone were identified as potent inhibitors of the CREB binding protein (CBP) and its homolog EP300 through fragment-based virtual screening and subsequent docking simulations. nih.gov The docking poses, later confirmed by a cocrystal structure, provided a solid structural basis for understanding the binding mode and guided further optimization, leading to compounds with high affinity and selectivity. nih.gov

These examples underscore the power of molecular docking to:

Identify potential protein targets: By screening a compound against a library of protein structures, reverse docking can suggest novel therapeutic applications. springernature.com

Predict binding conformations: Understanding how a ligand fits into a protein's binding pocket is crucial for structure-based drug design.

Estimate binding affinity: Scoring functions are used to rank different poses and predict the binding energy, which can be correlated with biological activity. walisongo.ac.id

For this compound, molecular docking could be similarly employed to explore its binding potential against a wide range of targets, such as kinases, proteases, or nuclear receptors, thereby uncovering new therapeutic avenues.

| Scaffold/Derivative | Protein Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone Derivatives | Cyclooxygenase-2 (COX-2) | Demonstrated excellent binding interactions with the enzyme's active site, correlating with in vivo anti-inflammatory activity. | researchgate.neteurekaselect.com |

| 1-(1H-indol-1-yl)ethanone Derivatives | CBP/EP300 Bromodomains | Identified as potent inhibitors through virtual screening; a cocrystal structure validated the predicted binding mode. | nih.gov |

| Complex Indole (B1671886) Derivatives | DNA Gyrase (1KZN) | Showed excellent bonding interactions with the active site, consistent with observed antibacterial activity. | jmchemsci.com |

Density Functional Theory (DFT) Studies for Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for characterizing the geometric and electronic properties of compounds like this compound, providing insights that are complementary to experimental data. niscpr.res.in

DFT calculations can accurately predict various molecular properties:

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of a molecule, including bond lengths, bond angles, and dihedral angles. Studies on related indole structures have shown a good correlation between DFT-calculated geometries and those determined experimentally by X-ray crystallography. nih.govnih.gov

Electronic Properties: Key electronic descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov For indole derivatives, the HOMO is often localized over the electron-rich indole ring system, while the LUMO may be distributed over other parts of the molecule, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are crucial for receptor binding.

Vibrational Frequencies: DFT can compute theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

| Calculated Property | Significance | Typical Application for Indole Derivatives |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Comparison with experimental X-ray data for structural validation. nih.gov |

| HOMO/LUMO Energies | Determine the electronic energy gap, indicating chemical reactivity and stability. | Predicting sites for electrophilic/nucleophilic attack and charge transfer properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifying regions for hydrogen bonding and other non-covalent interactions. niscpr.res.in |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra. | Aiding in the interpretation and confirmation of experimental spectroscopic data. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key physicochemical properties, or "descriptors," that govern a molecule's activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization. frontiersin.org

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified as constitutional, topological, physicochemical, or quantum chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation linking the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and external test sets to ensure its reliability. neliti.com

For indole-based compounds, QSAR studies have been successfully applied to model and predict a variety of biological activities, including anti-proliferative, neliti.com antiviral (e.g., against SARS CoV 3CLpro), nih.govnih.gov and anti-amyloidogenic activities. uniba.it These studies have revealed that a combination of descriptors—such as steric, electronic (e.g., partial charges), and hydrophobic parameters—are often crucial for the biological activity of the indole scaffold.

A QSAR study involving this compound would require a dataset of its derivatives with varying substituents on the indole ring or acetyl group. The resulting model could elucidate which structural features are critical for a specific biological activity. For example, it might reveal that electron-withdrawing groups at a particular position enhance potency, or that a certain molecular volume is optimal for fitting into a receptor's binding site. This information is invaluable for the rational design of new analogues with improved therapeutic potential.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A significant cause of late-stage drug failure is poor pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties using computational models is now a standard practice in early drug discovery. nih.gov These in silico tools allow for the rapid assessment of a compound's drug-likeness, helping to prioritize candidates with favorable ADME profiles for synthesis and further testing. technologynetworks.com

For this compound, various ADME parameters can be predicted based on its chemical structure. These predictions are often based on large databases of experimentally determined properties and sophisticated algorithms. Key predicted properties include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity, which influences its absorption and distribution.

Aqueous Solubility (LogS): Adequate solubility is crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are responsible for the metabolism of many drugs. nih.gov

Drug-Likeness Rules: Assesses compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate if a compound has physicochemical properties that would make it a likely orally active drug in humans. mdpi.com

Computational tools and databases like PubChem provide predicted values for many of these properties for this compound.

| ADME/Physicochemical Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 159.18 g/mol | Influences diffusion and transport across membranes. (Lipinski's Rule: <500) | nih.gov |

| XLogP3 | 2.3 | Measures lipophilicity. (Lipinski's Rule: ≤5) | nih.gov |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. (Lipinski's Rule: ≤5) | nih.gov |

| Hydrogen Bond Acceptors | 2 | Affects solubility and membrane permeability. (Lipinski's Rule: ≤10) | nih.gov |

| Rotatable Bond Count | 1 | Relates to conformational flexibility and oral bioavailability. (Veber's Rule: ≤10) | nih.gov |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | Predicts drug transport properties, including intestinal absorption and BBB penetration. (Generally <140 Ų) | nih.gov |

| Lipinski's Rule of Five | Yes (0 violations) | Indicates good potential for oral bioavailability. | mdpi.comnih.gov |

Based on these computational predictions, this compound exhibits physicochemical characteristics that are favorable for a potential drug candidate, particularly for oral administration.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-(1H-indol-6-yl)ethanone. Each technique provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals correspond to the electronic environment, number, and neighboring protons for each unique proton in the molecule. For this compound, specific resonances are expected for the acetyl group's methyl protons, the aromatic protons on the indole (B1671886) ring, and the N-H proton. ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the indole nucleus.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by distinct absorption bands. A strong absorption peak corresponding to the C=O (carbonyl) stretching of the ketone is expected, alongside a characteristic N-H stretching band from the indole ring. C-H stretching and bending vibrations from the aromatic ring and the methyl group, as well as C=C stretching from the aromatic system, would also be prominent.

Mass Spectrometry (MS) determines the molecular weight and provides information about the compound's structure through fragmentation patterns. Under electron ionization (EI), this compound would produce a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely show a characteristic loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), which are indicative of the ethanone (B97240) moiety.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on the indole ring (approx. 6.5-8.0 ppm), a singlet for the N-H proton (variable, often >8.0 ppm), and a singlet for the acetyl methyl protons (approx. 2.6 ppm). |

| ¹³C NMR | Signal for the carbonyl carbon (approx. 198 ppm), signals for aromatic carbons (approx. 100-140 ppm), and a signal for the methyl carbon (approx. 27 ppm). |

| IR Spectroscopy | Strong C=O stretch (approx. 1660-1680 cm⁻¹), N-H stretch (approx. 3200-3400 cm⁻¹), aromatic C-H stretch (approx. 3000-3100 cm⁻¹), and C=C stretch (approx. 1450-1600 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (m/z) at approx. 159.07, corresponding to the molecular formula C₁₀H₉NO. Key fragment ions at m/z 144 ([M-CH₃]⁺) and 116 ([M-COCH₃]⁺). |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is suitable. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection by a Diode-Array Detector (DAD) or UV detector allows for quantification and spectral analysis to confirm peak identity and purity. nih.gov Method validation would include assessing linearity, precision, accuracy, and stability to ensure reliable results. nih.gov

Gas Chromatography (GC) , often coupled with a Mass Spectrometer (GC-MS), can also be used, particularly for assessing volatile impurities. The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides definitive identification of the eluting peaks.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water | |

| Detector | UV/DAD at a wavelength of maximum absorbance (e.g., ~254 nm or ~300 nm) | |

| Purpose | Purity determination, quantitative analysis | |

| GC-MS | Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Mass Spectrometer (for identification and quantification) | |

| Purpose | Purity assessment, identification of volatile impurities |

Advanced In Vitro and In Vivo Assay Methodologies for Biological Evaluation

While specific biological evaluations for this compound are not extensively detailed, the methodologies used for structurally related indole ethanone derivatives provide a clear framework for its potential assessment.

In Vitro Assays: These assays are performed in a controlled laboratory environment, often using isolated cells, proteins, or enzymes. For indole derivatives, a common area of investigation is their potential as enzyme inhibitors or receptor modulators. For instance, derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been evaluated as inhibitors of the CBP/EP300 bromodomain. nih.gov A typical assay for this purpose is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which measures binding affinity and determines the half-maximal inhibitory concentration (IC₅₀) value. nih.gov Furthermore, cell-based assays are crucial. The antiproliferative effects of related compounds have been tested in various cancer cell lines, such as prostate cancer lines (LNCaP, 22Rv1), to measure their impact on cell growth and viability. nih.gov Other in vitro evaluations for indole derivatives have included antibacterial assays against resistant strains like MRSA and VRSA to determine the minimum inhibitory concentration (MIC). nih.gov

In Vivo Assays: These studies are conducted in living organisms, typically animal models like mice or rats, to understand a compound's effect on a whole system. For indole derivatives, analgesic and anti-inflammatory activities are frequently evaluated. eurekaselect.comnih.gov Common in vivo models include:

Analgesic Activity: The hot-plate test and tail-immersion test are used to assess central analgesic effects, while the acetic acid-induced writhing test evaluates peripheral analgesic activity. nih.gov

Anti-inflammatory Activity: The carrageenan-induced paw edema model in mice or rats is a standard method to investigate acute anti-inflammatory effects, where the reduction in paw swelling over time is measured. nih.gov

These established methodologies provide a robust platform for the comprehensive biological evaluation of this compound and its future derivatives.

| Assay Type | Specific Methodology | Purpose | Example from Related Compounds |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assay (e.g., AlphaScreen) | To measure binding affinity and inhibitory potential against a specific protein target (e.g., CBP/EP300). nih.gov | Determination of IC₅₀ values. nih.gov |

| Cell Proliferation Assay | To evaluate the effect on the growth of cancer cell lines. nih.gov | Measurement of cell viability in prostate cancer cells. nih.gov | |

| Antimicrobial Susceptibility Test | To determine the minimum inhibitory concentration (MIC) against bacterial strains. nih.gov | Activity against MRSA and VRSA. nih.gov | |

| In Vivo | Analgesic Models (Hot-plate, writhing test) | To assess pain-relieving effects in animal models. nih.gov | Evaluation of central and peripheral analgesic activity. eurekaselect.comnih.gov |

| Anti-inflammatory Model (Carrageenan-induced paw edema) | To evaluate the ability to reduce inflammation in animal models. nih.gov | Measurement of edema inhibition. eurekaselect.comnih.gov |

Future Directions and Therapeutic Perspectives for 1 1h Indol 6 Yl Ethanone in Drug Discovery

Optimization Strategies for Lead Compounds

The journey from a simple hit compound like 1-(1H-indol-6-yl)ethanone to a viable drug candidate involves rigorous structural optimization to enhance potency, selectivity, and pharmacokinetic properties. Research on closely related indole (B1671886) structures provides a blueprint for these strategies.

One successful approach has been demonstrated in the development of inhibitors for the CREB-binding protein (CBP) and p300, which are critical transcriptional co-activators implicated in cancer. nih.gov Starting from fragment hits, medicinal chemists have employed structure-guided design and parallel synthesis to create highly potent and selective ligands. acs.org For example, optimization of initial fragment hits led to the development of 5-isoxazolyl-benzimidazoles with nanomolar affinity for the CBP/p300 bromodomain. nih.gov This process involves systematically modifying different parts of the lead molecule to improve its interaction with the target protein's binding site. X-ray crystallography can reveal distinct binding modes, guiding chemists to alter substitution patterns or introduce conformational constraints to enhance selectivity against related proteins, such as the BET family of bromodomains. acs.org

Another relevant example is the optimization of 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.neteurekaselect.com By synthesizing a series of derivatives through the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde (B42025) with various substituted anilines, researchers were able to identify compounds with significant anti-inflammatory and analgesic activity. eurekaselect.com Computational docking studies combined with in vivo testing in these studies exemplify a standard workflow for lead optimization. researchgate.net These examples show that the this compound scaffold is amenable to established medicinal chemistry strategies to produce potent and selective lead compounds.

Interactive Table: Optimization of CBP/p300 Bromodomain Inhibitors

| Compound | Starting Point | Modification Strategy | Resulting Affinity (Kd) | Selectivity Profile | Reference |

| Fragment Hit | Isoxazole-based fragment | Fragment-based screening | Micromolar (µM) | Low | nih.gov |

| Lead Compound | 5-isoxazolyl-benzimidazole | Parallel synthesis, Suzuki coupling | Low Nanomolar (nM) | Moderate (some BET inhibition) | acs.org |

| Optimized Compound | Conformationally constrained analog | Structure-guided design, varied aryl substitution | 21 nM | High (40-fold vs. BRD4(1)) | acs.org |

Development of Novel Therapeutic Agents

The versatility of the indole scaffold suggests that derivatives of this compound could be developed into novel therapeutic agents for a wide range of diseases, particularly cancer. mdpi.comnih.gov

Epigenetic Modulators in Oncology: A highly promising area is the development of inhibitors targeting epigenetic regulators like CBP and p300. These proteins are lysine (B10760008) acetyltransferases that play a central role in controlling gene expression, and their dysregulation is linked to numerous cancers. nih.gov Inhibition of the CBP/p300 bromodomain, the module that recognizes acetylated lysine residues, can block the growth of cancers such as castration-resistant prostate cancer. mdpi.com The compound CCS1477, a selective inhibitor of the CBP/p300 bromodomains, represents a successful outcome of this approach and was the first such inhibitor to enter clinical trials. mdpi.com This demonstrates a clear path for developing derivatives of this compound as epigenetic anticancer agents.

Anti-inflammatory and Analgesic Agents: As demonstrated with its 1-yl isomer, the indole-ethanone core can be leveraged to create potent anti-inflammatory and analgesic drugs by targeting the COX-2 enzyme. eurekaselect.com Such agents are crucial for managing chronic inflammatory diseases and pain. Further development could focus on improving selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Other Anticancer Mechanisms: The indole nucleus is a key component in drugs that act via diverse anticancer mechanisms. bohrium.com These include the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of protein kinases, which are central to cell signaling pathways controlling growth and proliferation. nih.govmdpi.com The structural versatility of the indole ring allows it to be tailored to fit the active sites of these varied targets, opening up multiple avenues for developing this compound-based cancer therapies. nih.gov

Addressing Challenges in Indole-Based Drug Development

A significant bottleneck in the development of indole-based drugs is the challenge of chemical synthesis, specifically the site-selective functionalization of the indole ring. bioengineer.org While modifications at the C2 and C3 positions of the pyrrole (B145914) ring are well-established, selectively introducing chemical groups onto the benzene (B151609) portion (positions C4 to C7) is considerably more difficult due to the lower reactivity of these C-H bonds. nih.gov This has historically limited the chemical diversity of indole libraries available for drug screening.

For this compound, the ability to modify the adjacent C5 and C7 positions is crucial for exploring structure-activity relationships. Recent breakthroughs in synthetic organic chemistry are overcoming these hurdles.

Directing Groups: Chemists have developed strategies that involve temporarily installing a "directing group" at the N1 position of the indole. This group can steer a metal catalyst to activate a specific C-H bond on the benzene ring. For instance, an N-P(O)tBu2 group has been used with a copper catalyst to direct arylation specifically to the C6 position. nih.gov

Novel Catalysis: A groundbreaking development has been the use of inexpensive copper catalysts to achieve direct and selective alkylation at the C5 position of indoles. bioengineer.orgsciencedaily.com This method avoids the need for expensive and rare rhodium catalysts and offers a scalable, cost-effective strategy to generate highly functionalized indoles with yields of up to 91%. sciencedaily.com

These innovative synthetic methods provide the tools necessary to systematically modify the this compound scaffold, enabling the creation of diverse compound libraries needed for modern drug discovery campaigns.

Potential for Multifunctional Agents and Polypharmacology

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. This approach can be particularly effective for complex diseases like cancer, which involve multiple redundant signaling pathways. researchgate.net

The indole scaffold is exceptionally well-suited for the development of multifunctional agents. researchgate.net Its ability to interact with a wide array of biological targets, including kinases, tubulin, and epigenetic proteins, makes it an ideal framework for designing polypharmacological drugs. mdpi.combohrium.com For example, a derivative of this compound could be engineered to simultaneously inhibit a key protein kinase and a component of the epigenetic machinery, delivering a powerful two-pronged attack on cancer cells. The documented anti-inflammatory potential of related structures also suggests the possibility of creating agents with combined anticancer and anti-inflammatory properties, which could help manage treatment-related inflammation or target inflammation-driven cancers. researchgate.net The inherent versatility of the indole ring provides a rich platform for exploring these next-generation therapeutic strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1H-indol-6-yl)ethanone, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of indole derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃. Purity optimization can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Thermal stability should be assessed via differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: a singlet for the acetyl group (~δ 2.6 ppm) and aromatic protons (δ 6.5–8.0 ppm) split based on substituent positions.

- IR : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and N-H indole absorption (~3400 cm⁻¹).

- UV-Vis : Compare λmax with similar indole-acetyl derivatives (e.g., 210–310 nm for aromatic and ketone transitions) .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., LogP, PSA) of this compound?

- Methodological Answer : Use software like Gaussian or ACD/Labs to calculate LogP (lipophilicity) and polar surface area (PSA). Compare results with experimental data from analogs (e.g., LogP 3.7 for a fluoro-biphenyl ethanone derivative) . Validate predictions via HPLC retention times or shake-flask partitioning experiments.

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 3) deactivate the indole ring, reducing Suzuki-Miyaura coupling efficiency. Use Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric hindrance. Compare reaction yields with analogs like 2-chloro-1-(1H-indol-3-yl)ethanone to assess substituent effects .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Receptor Profiling : Use radioligand binding assays to quantify interactions with serotonin or dopamine receptors, as indole derivatives often target neurological pathways .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(5-bromothiophen-3-yl)ethanone) to identify trends in bioactivity .

Q. How can crystallographic data improve the understanding of this compound’s molecular interactions?

- Methodological Answer : Employ single-crystal X-ray diffraction (SHELXL/SHELXS) to resolve bond lengths, angles, and packing motifs. Compare with analogs (e.g., 1-(2',3'-dihydroxyphenyl)ethanone) to assess hydrogen-bonding networks and π-π stacking interactions. Refinement protocols should include twinning tests for high-symmetry crystals .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction selectivity?

- Methodological Answer : Friedel-Crafts acylation at scale risks over-acylation or polymerization. Mitigate by:

- Temperature Control : Slow addition of acetylating agents at 0–5°C.

- Catalyst Optimization : Use recyclable Lewis acids (e.g., FeCl₃ immobilized on silica).

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress .

Data Analysis & Validation

Q. How can researchers validate the thermal stability of this compound under storage conditions?

- Methodological Answer : Conduct accelerated stability studies using DSC and thermogravimetric analysis (TGA). Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor decomposition via HPLC and compare with DSC-derived melting points .

Q. What statistical approaches are recommended for interpreting contradictory bioassay data across studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., cell line, assay protocol) causing discrepancies. Use Bland-Altman plots to assess agreement between datasets. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.